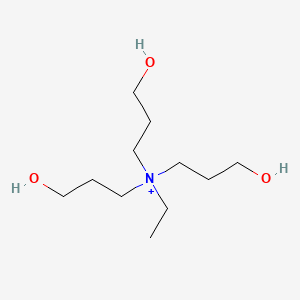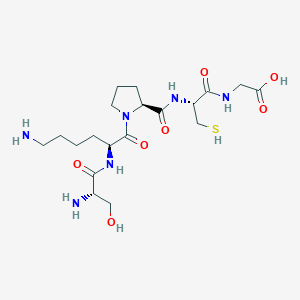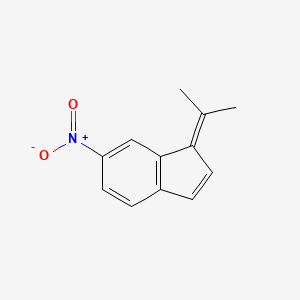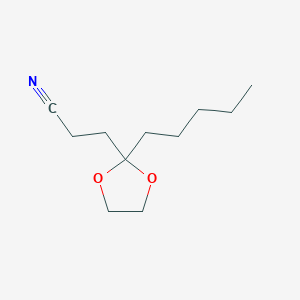
1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide is an organic compound with the molecular formula C9H20BrNO. It is a quaternary ammonium salt, often used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide typically involves the reaction of 1-methylpiperidine with 2-bromoethyl ethyl ether. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different quaternary ammonium salts, while oxidation and reduction can lead to various oxidized or reduced derivatives.
Applications De Recherche Scientifique
1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.
Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals is ongoing.
Industry: It finds use in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide exerts its effects is primarily through its interaction with cell membranes and ion channels. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, altering membrane permeability and ion transport. This can affect various cellular processes and is the basis for its use in biological and medical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Ethoxyethyl)piperidin-4-one
- 1-(2-Ethoxyethyl)-4-hydroxypiperidine
- 1-(2-Ethoxyethyl)-4-aminopiperidine
Uniqueness
1-(2-Ethoxyethyl)-1-methylpiperidin-1-ium bromide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has enhanced stability and solubility, making it more suitable for certain applications, particularly in biological and medical research.
Propriétés
Numéro CAS |
663628-44-2 |
|---|---|
Formule moléculaire |
C10H22BrNO |
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
1-(2-ethoxyethyl)-1-methylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C10H22NO.BrH/c1-3-12-10-9-11(2)7-5-4-6-8-11;/h3-10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NSRJTLBLVXRFMV-UHFFFAOYSA-M |
SMILES canonique |
CCOCC[N+]1(CCCCC1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid](/img/structure/B12529429.png)





![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)


![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
